molecular formula C11H13N B1329806 4-Isopropylphenylacetonitrile CAS No. 4395-87-3

4-Isopropylphenylacetonitrile

Cat. No. B1329806
CAS RN: 4395-87-3
M. Wt: 159.23 g/mol
InChI Key: RIPHZOPMCRSGSI-UHFFFAOYSA-N
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Description

4-Isopropylphenylacetonitrile is an organic compound that belongs to the family of nitriles. It has a linear formula of C6H4CH(CH3)2CH2CN .


Molecular Structure Analysis

The molecular formula of 4-Isopropylphenylacetonitrile is C11H13N . It has a molecular weight of 159.23 . The IUPAC Standard InChI is InChI=1S/C11H13N/c1-9(2)11-5-3-10(4-6-11)7-8-12/h3-6,9H,7H2,1-2H3 .


Physical And Chemical Properties Analysis

4-Isopropylphenylacetonitrile has a refractive index of n20/D 1.5125 (lit.) . It has a boiling point of 85-90 °C/0.2 atm (lit.) and a density of 0.960 g/mL at 25 °C (lit.) .

Scientific Research Applications

1. Cardiovascular and Respiratory Applications

4-Isopropylphenylacetonitrile, under different names and formulations, has been investigated in the context of cardiovascular and respiratory health. One study on a derivative (a-isopropyl-a-[(N-methyl-N-homoveratryl)-y-aminopropyl]-3,4-dimethoxyphenylacetonitrile hydrochloride) reported its effectiveness in treating supraventricular tachyarrhythmias, particularly in patients with chronic lung disease (Rabkin, Tomlinson, Corbett, & Cuddy, 1980).

2. Coronary Circulation

Another variant, iproveratril (ar-isopropyl-a-[ (Nmethyl-N-homoveratryl) y -aminopropyl] 3,4 dimethoxyphenylacetonitrile; IsoptinR), showed increased coronary flow in animal models and has been used in treating angina pectoris (Ross & Jorgensen, 1968).

3. Agricultural Applications

4-Isopropylphenylacetonitrile and its metabolites have been studied in agricultural contexts. A method was developed for simultaneous determination of isoproturon (a herbicide) and its main metabolite, 4-isopropylaniline, in soil using high-performance liquid chromatography (Li Fang-shi, 2005).

4. Neurological Research

In neurological research, 4-isopropylantipyrine has been evaluated as a tracer for cerebral blood flow measurement in positron emission tomography (PET) studies (Stone-Elander et al., 1985).

5. Food Packaging Safety

Research on isopropylthioxanthone, including its 4-isomers, has been conducted in the context of food packaging safety. Liquid chromatography and tandem mass spectrometry have been used to analyze this compound in packaged food, ensuring consumer safety (Gallart-Ayala, Moyano, & Galceran, 2008).

6. Environmental Protection

Environmental applications include the biodegradation of agricultural herbicides like isoproturon, which are related to 4-isopropylphenylacetonitrile, in sequencing batch reactors under different conditions [(Celis, Elefsiniotis, & Singhal, 2008)](https://consensus.app/papers/biodegradation-herbicides-sequencing-batch-reactors-celis/c0cabc94acc250db88e9c4e2e5728cab/?utm_source=chatgpt).

7. Chemical Analysis

Studies have also focused on the analysis of complex mixtures, where compounds like 4-isopropylphenylacetonitrile are present. Techniques like cyclodextrin-modified micellar electrokinetic chromatography have been used for separating structural homologues of alkylphenols and isomers of 4-nonylphenol (He & Lee, 1996).

8. Sustainable Chemical Processes

The compound has relevance in sustainable chemical process development, especially in the purification of solvents like acetonitrile and isopropanol, which are essential in various industrial applications (Li et al., 2021).

9. Endocrine Disruption Studies

Research into endocrine-disrupting chemicals has included studies on 4-isopropylphenol, a related compound, focusing on its sonochemical degradation and the influence of different matrices on this process (Chiha et al., 2010).

10. Nitrilase-Mediated Pathways

In biotechnological research, the use of whole-cell arylacetonitrilase for the transformation of 4-hydroxyphenylacetonitrile to its corresponding acid has been explored, indicating the potential of nitrilase in industrial applications (Thakur et al., 2018).

Safety And Hazards

4-Isopropylphenylacetonitrile is toxic if inhaled, harmful if swallowed, and harmful in contact with skin . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-(4-propan-2-ylphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-9(2)11-5-3-10(4-6-11)7-8-12/h3-6,9H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIPHZOPMCRSGSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90195999
Record name 4-Isopropylphenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90195999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isopropylphenylacetonitrile

CAS RN

4395-87-3
Record name 4-Isopropylphenylacetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004395873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Isopropylphenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90195999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-(propan-2-yl)phenyl]acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of 100 g of 4-isopropylbenzyl chloride in 1500 mL of N,N-dimethylformamide was added 32.0 g of sodium cyanide under ice-cooling. The mixture was stirred at 70° C. for 4 hours, and water was added to the reaction mixture. The mixture was extracted with ethyl acetate, and the organic layer was washed with water and brine, and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure to give 96.5 g of (4-isopropylphenyl)acetonitrile.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
32 g
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reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
MA Charitopoulou, AA Lappas, DS Achilias - Sustainable Chemistry and …, 2023 - Elsevier
The increased amounts of plastics originating from waste electric and electronic equipment (WEEE) necessitates finding environmentally friendly solutions for their handling. Taking into …
Number of citations: 1 www.sciencedirect.com
K OGAWA, Y MATSUSHITA, I YAMAWAKI… - Chemical and …, 1991 - jstage.jst.go.jp
… C—Alkylation of 4—isopropylphenylacetonitrile (9)5) with ethyl bromide resulted in compound (10). Compound (11) was subjected to chlorination with SOCl2 followed by Friedel-Crafts …
Number of citations: 13 www.jstage.jst.go.jp
R Font, J Moltó, S Egea, JA Conesa - Chemosphere, 2011 - Elsevier
The increase in electronic waste, including cellular telephones, worldwide is a worrying reality. For this reason, urgent action on the management of these wastes is necessary within a …
Number of citations: 29 www.sciencedirect.com
N Lounsbury - 2016 - search.proquest.com
RNase P is a bacterial ribozyme that catalyzes the maturation of tRNA and is conserved across Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). …
Number of citations: 6 search.proquest.com
HC Shen, AKP Taggart, LC Wilsie, MG Waters… - Bioorganic & medicinal …, 2008 - Elsevier
… Starting with 4-isopropylphenylacetonitrile 3, an α-formylation followed by condensation with hydrazine afforded aminopyrazole 5. The ensuing reaction of 5 with α-ethoxyvinylidene …
Number of citations: 36 www.sciencedirect.com

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